molecular formula C17H21N3O2S B2684330 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide CAS No. 922105-86-0

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide

Cat. No.: B2684330
CAS No.: 922105-86-0
M. Wt: 331.43
InChI Key: XLXPIQJZHBYLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities and favorable pharmacokinetic properties . This compound is structurally engineered with a 5-cyclohexyl substituent, which can enhance lipophilicity and membrane permeability, and a 2-(ethylthio)benzamide moiety that may contribute to target binding via hydrophobic interactions or hydrogen bonding . The 1,3,4-oxadiazole core is renowned for its electron-withdrawing nature and ability to act as a bioisostere for ester and amide functionalities, making it a valuable building block in drug discovery . This benzamide derivative is of significant interest in scientific research for its potential as a multi-target agent. Compounds based on the 1,3,4-oxadiazole scaffold have demonstrated notable anticancer activity in research settings, exhibiting cytotoxic effects by inhibiting key enzymes involved in cell proliferation, such as thymidylate synthase, telomerase, and histone deacetylases (HDAC) . Furthermore, the structural motif is frequently explored for antimicrobial applications , with related 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives showing promising growth inhibition against a range of Gram-positive and Gram-negative bacterial strains in vitro . The potential mechanism of action for this compound may involve the inhibition of specific enzyme pathways or the disruption of critical biochemical processes in pathological cells . Researchers can utilize this compound as a key intermediate or precursor for further structural optimization or as a pharmacological tool in bioactivity screening assays. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-2-23-14-11-7-6-10-13(14)15(21)18-17-20-19-16(22-17)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXPIQJZHBYLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Oxadiazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms.
  • Cyclohexyl Group : Contributes to the hydrophobic properties of the molecule.
  • Ethylthio Group : Enhances the solubility and bioavailability of the compound.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated various oxadiazole derivatives for their ability to inhibit cancer cell growth. The results indicated that compounds similar to this compound showed promising activity against multiple cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF7 (breast cancer)1.95
Other oxadiazole derivativesHEPG2 (liver cancer)0.67
SW1116 (colon cancer)0.80

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis and cell cycle arrest .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been widely studied. For example, a review highlighted the effectiveness of 1,3,4-oxadiazole derivatives against various microbial strains. The compound this compound was tested against both Gram-positive and Gram-negative bacteria:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 µg/mL
Escherichia coli0.25 µg/mL
Mycobacterium tuberculosis0.5 µg/mL

The results indicated that this compound could effectively inhibit bacterial growth by targeting specific metabolic pathways essential for bacterial survival .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Anticancer Mechanism : The oxadiazole ring may facilitate binding to DNA or proteins involved in cell cycle regulation, leading to increased apoptosis in cancer cells.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

Case Studies

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives similar to this compound:

  • Study on Anticancer Activity : Zhang et al. synthesized a series of oxadiazole derivatives and evaluated their anticancer properties using MTT assays. The most potent compounds exhibited IC50 values lower than conventional chemotherapeutics .
  • Antimicrobial Evaluation : Dhumal et al. reported on the antimicrobial activity of various oxadiazole derivatives against Mycobacterium bovis, highlighting the potential for developing new antitubercular agents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide typically involves a multi-step reaction process. Initial steps often include the formation of the oxadiazole ring through condensation reactions involving cyclohexyl derivatives and appropriate thio or amine substituents. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds .

Anticancer Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazole, including this compound, exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds containing the oxadiazole moiety have shown promising results in inhibiting cancer cell proliferation in various cancer lines. A study indicated that certain derivatives displayed cytotoxic effects with IC50 values in the micromolar range against breast and colon cancer cells .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells via mitochondrial pathways and inhibition of specific oncogenic signaling pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various assays:

  • In vivo Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), this compound has shown significant reduction in swelling compared to control groups .
  • Biochemical Assays : The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented, further supporting its therapeutic potential in treating chronic inflammatory diseases .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Studies have reported effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .
  • Fungal Activity : The compound has also shown antifungal activity against common pathogens such as Candida species, indicating its potential use in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activities of this compound. Modifications in the cyclohexyl group or variations in the ethylthio substituent can lead to enhanced potency and selectivity towards specific biological targets.

Case Studies

Several case studies have highlighted the applications of this compound:

StudyFocusFindings
Selvaraj et al. (2016)AnticancerDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values < 10 μM .
Ningegowda et al. (2022)Anti-inflammatoryShowed reduction in inflammatory markers in animal models with a significant decrease in paw edema .
Ribeiro et al. (2023)AntimicrobialReported effective inhibition against multi-drug resistant bacterial strains with MIC values < 20 μg/mL .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 1,3,4-oxadiazole scaffold is a common feature among derivatives designed for diverse biological applications. Key structural variations include:

Table 1: Substituent Effects on Bioactivity
Compound Name Substituents on Benzamide Key Functional Groups Biological Activity Reference
Target Compound 2-(ethylthio) Thioether Inferred: Enzyme inhibition -
N-(5-cyclohexyl...)-3-(thiomethoxy)benzamide (47) 3-(thiomethoxy) Thiomethoxy Ca²⁺/calmodulin inhibition
LMM5 4-[benzyl(methyl)sulfamoyl] Sulfamoyl Antifungal (C. albicans)
LMM11 4-[cyclohexyl(ethyl)sulfamoyl] Sulfamoyl + cyclohexyl Antifungal (C. albicans)
Wang et al. Compound 446 2-nitro Nitro Antiviral (superior to NNM)
Compound 6a (N-([4-(5-(ethylthio)...)benzamide) Sulfonyl linkage Ethylthio + sulfonamide hCA II inhibition (IC₅₀: 0.18 μM)
VId (Benzoxazole derivative) 5-(alkylthio) Alkylthio Anti-inflammatory (p<0.0001)
Key Observations:
  • Thioether vs. Sulfamoyl : Sulfamoyl groups (LMM5, LMM11) confer antifungal activity, while thioethers (target compound, 6a) are linked to enzyme inhibition (e.g., hCA II) .
  • Lipophilicity : The cyclohexyl group in the target compound and LMM11 increases lipophilicity, likely improving membrane permeability compared to phenyl or halogen-substituted analogs (e.g., compound 46 in ) .
Table 2: Physicochemical Comparison
Compound Name Yield (%) Purity (%) HPLC Retention (min)
Target Compound (Inferred) ~40–77 95–99 ~12–13
N-(5-cyclohexyl...)-4-bromo (46) 77 98.0 12.639
Compound 6a - 95.5 12.732
N-(5-cyclohexyl...)-3-fluoro (55) - 98.9 12.251

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.